Lamivudine

Description

This compound (brand name: Epivir) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults and children. This compound is always used in combination with other HIV medicines.

A reverse transcriptase inhibitor and zalcitabine analog in which a sulfur atom replaces the 3' carbon of the pentose ring. It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV).

This compound is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor.

This compound is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. This compound is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.

This compound has been reported in Schisandra bicolor and Vitex tripinnata with data available.

This compound is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, this compound is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 9 approved and 13 investigational indications. This drug has a black box warning from the FDA.

A reverse transcriptase inhibitor and ZALCITABINE analog in which a sulfur atom replaces the 3' carbon of the pentose ring. It is used to treat HIV disease.

See also: this compound; zidovudine (component of); this compound; tenofovir disoproxil fumarate (component of); Dolutegravir sodium; this compound (component of) ... View More ...

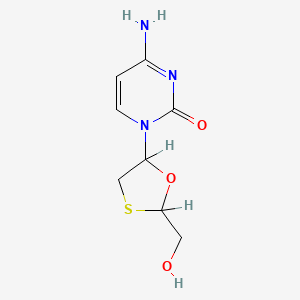

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023194 | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-16 mm Hg @ 25 °C /Estimated/ | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from boiling ethanol | |

CAS No. |

134678-17-4 | |

| Record name | Lamivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamivudine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162 °C, 160 - 162 °C | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Development of Lamivudine: A Technical Guide

Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, commonly known as 3TC) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and a key agent in the management of chronic Hepatitis B Virus (HBV) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its development marked a significant advancement in the fight against these viral diseases. This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Timeline

The journey of this compound from a racemic mixture to a globally recognized antiviral drug is a testament to collaborative scientific innovation. The initial racemic compound, BCH-189, was invented in 1988 by Bernard Belleau at McGill University and Paul Nguyen-Ba at the Montreal-based company IAF BioChem International, Inc.[2][3] The crucial step of isolating the more potent and less toxic levo-enantiomer, (-)-BCH-189, occurred in 1989.[2][3]

Subsequent investigations by Dr. Yung-Chi Cheng at Yale University revealed that this (-)-enantiomer, which would be named this compound, exhibited a superior therapeutic profile, particularly when used in combination with zidovudine (AZT).[2] This combination was found to be more effective at inhibiting HIV reverse transcriptase while reducing the side effects associated with AZT.[2]

The development of this compound was a collaborative effort between BioChem Pharma and Glaxo Wellcome (now GlaxoSmithKline).[2] this compound was approved by the U.S. Food and Drug Administration (FDA) in November 1995 for use in combination with zidovudine for the treatment of HIV-1.[3] Its indication was later expanded to include the treatment of chronic hepatitis B.[4]

References

- 1. Efficient asymmetric synthesis of this compound via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pharmacokinetics of this compound in subjects receiving peritoneal dialysis in end-stage renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Results of 48 weeks this compound treatment of patients with chronic hepatitis B and HBeAg (-)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on Lamivudine's Role in Inhibiting Hepatitis B Virus Polymerase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a synthetic nucleoside analogue that has been a cornerstone in the treatment of chronic hepatitis B.[1][2] Its therapeutic effect is derived from its potent and specific inhibition of the hepatitis B virus (HBV) polymerase, an enzyme essential for the replication of the viral genome.[3] This guide provides a detailed technical overview of the molecular mechanisms underpinning this compound's antiviral activity, the structural basis for its action, the development of viral resistance, and the experimental protocols used to characterize its function.

The Hepatitis B Virus Polymerase: A Multifunctional Therapeutic Target

The HBV polymerase is a unique, multifunctional enzyme responsible for the reverse transcription of the pre-genomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) genome found in mature virions.[4][5] The polymerase protein is structurally organized into four distinct domains:

-

Terminal Protein (TP): Located at the N-terminus, the TP domain acts as the protein primer for the initiation of minus-strand DNA synthesis.[4][6] A specific tyrosine residue within the TP covalently links to the first nucleotide of the nascent DNA strand.[5][7]

-

Spacer Domain: A flexible region with a less-defined function, thought to provide spatial separation between the TP and the catalytic domains.[5][8]

-

Reverse Transcriptase (RT) Domain: This is the catalytic core of the enzyme, responsible for both RNA-dependent DNA synthesis (reverse transcription) and DNA-dependent DNA synthesis.[4] It is the primary target for nucleoside/nucleotide analogue inhibitors like this compound.[9]

-

RNase H Domain: Located at the C-terminus, this domain is responsible for degrading the pgRNA template as the minus-strand DNA is synthesized.[4][6]

The RT domain contains a highly conserved catalytic motif, YMDD (tyrosine-methionine-aspartate-aspartate), which is critical for its enzymatic activity and is the principal target of this compound.[9][10]

Mechanism of Action: A Two-Step Inhibition Process

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The mechanism involves a sequential process of metabolic activation followed by competitive inhibition and chain termination.[3][11]

Intracellular Anabolic Phosphorylation

Upon entry into the hepatocyte, this compound is phosphorylated by host cellular kinases into its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP).[1][12][13] This is a multi-step process catalyzed by enzymes such as deoxycytidine kinase.[13][14]

Caption: Metabolic activation pathway of this compound within the hepatocyte.

Polymerase Inhibition and DNA Chain Termination

The activated 3TC-TP acts as a potent inhibitor of the HBV polymerase through a dual mechanism:

-

Competitive Inhibition: 3TC-TP is a structural analogue of the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for binding to the active site of the viral RT domain.[9][15]

-

Chain Termination: Once the HBV polymerase incorporates 3TC-TP into the growing viral DNA strand, it halts further elongation.[16] This is because this compound lacks the 3'-hydroxyl (-OH) group necessary to form a phosphodiester bond with the next incoming nucleotide, effectively terminating the DNA chain.[3][11]

Caption: Dual mechanism of HBV polymerase inhibition by this compound triphosphate.

Quantitative Analysis of this compound Efficacy

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) in cell-based and biochemical assays, respectively.

| Parameter | Virus / Enzyme | Value | Reference Context |

| EC50 | Wild-Type HBV (in HepAD38 cells) | ~100-200 nM | The concentration required to inhibit viral replication by 50% in cell culture.[17] |

| Clinical Efficacy | Plasma HBV DNA Reduction | 3 to 4 log10 decline | Observed within a few weeks of initiating therapy in patients.[9] |

The Challenge of Drug Resistance

Prolonged monotherapy with this compound frequently leads to the selection of drug-resistant HBV variants.[9] The incidence of resistance increases over time, reaching 14-32% after one year and up to 70% after five years of treatment.[2][9]

Molecular Basis of Resistance

Resistance is primarily associated with specific amino acid substitutions within the highly conserved YMDD motif of the RT domain.[10][18][19] The most common mutations are:

-

rtM204V: Methionine at position 204 is replaced by Valine (YVDD).[20][21]

-

rtM204I: Methionine at position 204 is replaced by Isoleucine (YIDD).[20][21]

These mutations can be accompanied by compensatory mutations, such as rtL180M, which can partially restore the replication fitness of the resistant virus.[22] The structural changes introduced by the M204V/I mutations cause steric hindrance, which reduces the binding affinity of this compound triphosphate to the polymerase active site, thereby diminishing its inhibitory effect.[23][24]

Caption: Steric hindrance model for this compound resistance due to YMDD mutations.

Impact of Resistance on Antiviral Efficacy

The emergence of YMDD mutations leads to a significant increase in the EC50/IC50 values for this compound, indicating reduced susceptibility.

| HBV Variant | Mutation(s) | Fold Increase in EC50/IC50 vs. Wild-Type | Reference Context |

| This compound-Resistant | rtM204V | >1000-fold | Standard observation in phenotypic assays. |

| This compound-Resistant | rtM204I | >1000-fold | Standard observation in phenotypic assays. |

| This compound-Resistant | rtL180M + rtM204V | >1000-fold | The compensatory mutation does not restore sensitivity to this compound. |

(Note: Specific fold-change values can vary between assay systems but consistently demonstrate a high level of resistance.)

Experimental Protocols

The characterization of this compound's activity relies on robust in vitro and cell-based assays.

Protocol: In Vitro HBV Polymerase Priming Assay

This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of the HBV polymerase.[25]

Objective: To quantify the inhibitory effect of this compound triphosphate on the initiation of DNA synthesis by purified HBV polymerase.

Methodology:

-

Polymerase Expression and Purification:

-

Transfect mammalian (e.g., HEK 293T) or insect cells with a plasmid expressing a tagged (e.g., FLAG-tagged) HBV polymerase.[7][25]

-

Lyse the cells and perform immunoprecipitation using anti-FLAG antibody-bound beads to purify the polymerase complex.[25][26]

-

Wash the beads extensively to remove non-specific proteins.[26]

-

-

Priming Reaction:

-

Prepare a reaction mixture containing the purified polymerase on beads, a reaction buffer (e.g., TMgNK buffer), dNTPs, and a radiolabeled nucleotide (e.g., [α-³²P]dATP or TTP).[25][27]

-

For the test condition, add varying concentrations of this compound triphosphate (3TC-TP) to the reaction mixture. A control reaction contains no inhibitor.

-

Incubate the reaction at 37°C for 1-2 hours to allow for protein priming, where the polymerase becomes covalently linked to the initial radiolabeled nucleotides.[7][27]

-

-

Analysis:

-

Stop the reaction by adding SDS lysis buffer.[25]

-

Separate the proteins by SDS-PAGE. The polymerase, being radiolabeled, will be a radioactive protein.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

Quantify the band intensity corresponding to the polymerase. The reduction in signal in the presence of 3TC-TP indicates inhibition. Calculate the IC50 value from the dose-response curve.

-

Protocol: Cell-Based HBV Replication Assay

This assay evaluates the antiviral efficacy of this compound in the context of the entire viral replication cycle within a host cell. The HepG2.2.15 cell line, which is stably transfected with the HBV genome and constitutively secretes viral particles, is commonly used.[28][29][30]

Objective: To determine the EC50 of this compound against HBV replication in a cell culture model.

Methodology:

-

Cell Culture and Treatment:

-

Plate HepG2.2.15 cells in multi-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound (the prodrug). Include a no-drug (vehicle) control.

-

Incubate the cells for a period of 6-9 days, replacing the media containing the drug every 2-3 days.

-

-

Quantification of Viral Replication:

-

Extracellular HBV DNA (qPCR):

-

Collect the cell culture supernatant at the end of the treatment period.

-

Isolate viral DNA from the supernatant.

-

Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers specific to the HBV genome.[31]

-

-

Secreted Antigens (ELISA):

-

-

Data Analysis:

-

Normalize the results from the this compound-treated wells to the vehicle control wells.

-

Plot the percentage of inhibition against the drug concentration and use non-linear regression to calculate the EC50 value.

-

Caption: Experimental workflow for a cell-based HBV replication assay.

Conclusion

This compound functions as a highly effective chain-terminating inhibitor of the HBV polymerase, preventing the synthesis of the viral genome. Its mechanism is well-characterized, involving intracellular activation to its triphosphate form, which then competitively inhibits the polymerase and terminates DNA elongation. While its efficacy is potent, the high genetic barrier to resistance, particularly mutations in the YMDD motif, limits its long-term use as a monotherapy. The technical protocols detailed herein provide the foundational methods for evaluating this compound and for the continued development of novel anti-HBV therapeutics that can overcome these resistance pathways.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs [xiahepublishing.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]

- 5. Molecular, Evolutionary, and Structural Analysis of the Terminal Protein Domain of Hepatitis B Virus Polymerase, a Potential Drug Target [mdpi.com]

- 6. Predicted structure of the hepatitis B virus polymerase reveals an ancient conserved protein fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Dynamics of Hepatitis B Virus Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound Epivir HBV - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 13. ClinPGx [clinpgx.org]

- 14. The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Profound suppression of hepatitis B virus replication with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound resistance in hepatitis B: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound resistance mutations in patients infected with hepatitis B virus genotype D - PMC [pmc.ncbi.nlm.nih.gov]

- 20. YMDD motif in hepatitis B virus DNA polymerase influences on replication and this compound resistance: A study by in vitro full-length viral DNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Emergence and takeover of YMDD motif mutant hepatitis B virus during long-term this compound therapy and re-takeover by wild type after cessation of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. YMDD variants of HBV DNA polymerase gene: Rapid detection and clinicopathological analysis with long-term this compound therapy after liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A review of the one-year incidence of resistance to this compound in the treatment of chronic hepatitis B: this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ice-hbv.org [ice-hbv.org]

- 26. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Human Hepatitis B Virus Polymerase Interacts with the Molecular Chaperonin Hsp60 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 31. Evaluation of hepatitis B viral replication and proteomic analysis of HepG2.2.15 cell line after knockdown of HBx - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Lamivudine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of lamivudine, a cornerstone antiviral agent in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This document delves into the core principles governing its mechanism of action, the impact of structural modifications on its efficacy and safety profile, detailed experimental protocols for its evaluation, and the molecular basis of viral resistance.

Introduction to this compound

This compound (2',3'-dideoxy-3'-thiacytidine, 3TC) is a synthetic nucleoside analogue of cytidine.[1] It is a potent reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral drugs for the treatment of HIV-1 infection and as a monotherapy for chronic HBV infection.[1] this compound is a prodrug that, once inside the cell, is phosphorylated to its active triphosphate form, which acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.[1]

Mechanism of Action

This compound's antiviral activity is contingent on its intracellular conversion to the active metabolite, this compound triphosphate (3TC-TP). This process is catalyzed by host cell kinases. 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[1] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated this compound molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation and halting viral replication.[1]

Structure-Activity Relationship (SAR) Studies

The antiviral activity and safety profile of this compound are intrinsically linked to its chemical structure. SAR studies have revealed key structural features that are critical for its function.

The Sugar Moiety

The 2',3'-dideoxy-3'-thia substitution in the ribose ring is a hallmark of this compound's structure. This modification is crucial for its activity and distinguishes it from other dideoxynucleosides.

-

Stereochemistry: this compound is the β-L-(-) enantiomer of 2',3'-dideoxy-3'-thiacytidine. The stereochemistry at the C1' and C4' positions is critical for its potent anti-HIV activity and low cytotoxicity. The β-D-(+) enantiomer is significantly less active and more toxic. The relative order of anti-HIV-1 potency for the isomers is β-L-(-) > β-DL-(±) racemic > β-D-(+) > α-L-(+) > α-D-(-).

The Cytosine Base

Modifications to the cytosine base have been explored to enhance antiviral activity, broaden the spectrum of activity, and overcome resistance.

-

5-Position Substitution: Substitution at the 5-position of the cytosine ring has been a fruitful area of investigation. The introduction of a fluorine atom at this position results in emtricitabine (FTC), another potent anti-HIV and anti-HBV agent.[2] Fluorination at the C-5 position of the cytosine ring of this compound practically does not change the antiviral activity.[3]

Prodrugs

To improve the pharmacokinetic properties of this compound, such as its bioavailability, various prodrug strategies have been investigated. These often involve modifications at the 5'-hydroxyl group to enhance lipophilicity and facilitate passage across cell membranes.

Quantitative SAR Data

The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound and its key analogs.

Table 1: Anti-HIV Activity and Cytotoxicity of this compound and its Isomers

| Compound | Virus/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound (β-L-(-) isomer) | HIV-1 in MT-4 cells | 0.73[4] | >100[4] | >137 |

| This compound (β-L-(-) isomer) | HIV-1 in primary human lymphocytes | 0.0018[5] | >100[5] | >55,555 |

| β-D-(+) isomer | HIV-1 in primary human lymphocytes | >1[5] | - | - |

| α-L-(+) isomer | HIV-1 in primary human lymphocytes | >10[5] | - | - |

| α-D-(-) isomer | HIV-1 in primary human lymphocytes | >100[5] | - | - |

| This compound | HIV-1 | 0.316[6] | - | - |

| This compound | HIV-1 in monocytes/PBMCs | 0.026 - 0.148 | - | - |

Table 2: Anti-HBV Activity of this compound

| Compound | Cell Line | EC50 (µM) |

| This compound | HBV-transfected HepG2 2.2.15 cells | ~0.02 |

Table 3: SAR of 5-Substituted this compound Analogs (Emtricitabine)

| Compound | Virus/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Emtricitabine (5-Fluoro-lamivudine) | HIV-1 | - | - | - |

| Emtricitabine (5-Fluoro-lamivudine) | HBV | - | - | - |

Note: Specific IC50 and CC50 values for Emtricitabine were not found in the provided search results, but it is established as a potent antiviral with a favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Anti-HIV Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Principle: A colorimetric ELISA-based assay quantifies the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by recombinant HIV-1 RT using a poly(A) x oligo(dT)15 template/primer.

Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds.

-

Dilute the stock solution of recombinant HIV-1 RT to the working concentration.

-

Prepare the reaction mix containing reaction buffer, dNTPs (including DIG-dUTP), and the template-primer.

-

-

Assay Procedure:

-

To the streptavidin-coated microplate wells, add the reaction mixture.

-

Add the serially diluted test compounds, positive control (e.g., nevirapine), or solvent control to the appropriate wells.

-

Initiate the reaction by adding the diluted HIV-1 RT to all wells except the negative control wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection:

-

Wash the wells multiple times with washing buffer.

-

Add the Anti-DIG-Peroxidase (HRP) conjugate to each well and incubate at room temperature for 1 hour.

-

Wash the wells again to remove unbound conjugate.

-

Add the HRP substrate (e.g., ABTS) to each well and incubate in the dark at room temperature.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the negative control wells from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

-

Cell-Based Antiviral Assay (e.g., HIV-1 p24 Antigen Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Principle: The amount of viral p24 antigen produced in the supernatant of HIV-1 infected cells is quantified by ELISA. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

Protocol:

-

Cell Culture and Infection:

-

Seed susceptible host cells (e.g., MT-4, CEM) in a 96-well plate.

-

Infect the cells with a known titer of HIV-1 in the presence of serial dilutions of the test compound. Include uninfected and infected untreated controls.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

-

-

Supernatant Collection and p24 ELISA:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each compound concentration compared to the infected untreated control.

-

Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed the host cell line in a 96-well plate at an optimal density.

-

After cell adherence, treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay. Include untreated and vehicle-only controls.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration. The CC50 is the concentration that reduces cell viability by 50%.

-

Viral Resistance to this compound

The development of drug resistance is a significant challenge in the long-term treatment of HIV and HBV infections.

HIV Resistance

The primary mutation associated with this compound resistance in HIV-1 is the M184V or M184I substitution in the reverse transcriptase enzyme. This mutation reduces the affinity of the enzyme for this compound triphosphate.

HBV Resistance

Resistance to this compound in HBV is primarily associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral DNA polymerase.

Conclusion

The structure-activity relationship of this compound is well-defined, with its unique 2',3'-dideoxy-3'-thia-β-L-ribonucleoside structure being paramount for its potent and selective antiviral activity. Modifications to both the sugar moiety and the cytosine base have been extensively explored, leading to the development of other important antivirals like emtricitabine. Understanding the SAR of this compound, coupled with robust experimental evaluation, continues to be crucial for the design of new and improved nucleoside reverse transcriptase inhibitors to combat the ongoing challenges of HIV and HBV infections and the emergence of drug resistance.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytosine deoxyribonucleoside anti-HIV analogues: a small chemical substitution allows relevant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-human immunodeficiency virus type 1 activity and in vitro toxicity of 2'-deoxy-3'-thiacytidine (BCH-189), a novel heterocyclic nucleoside analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

The Emergence of Resistance: Early Research on Lamivudine's Achilles' Heel

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), marked a significant advancement in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Its potent antiviral activity and favorable safety profile quickly established it as a cornerstone of combination antiretroviral therapy. However, the emergence of drug-resistant viral strains, a common challenge in antiviral therapy, was observed early in its clinical use. This technical guide provides an in-depth exploration of the seminal research that characterized the mechanisms of this compound resistance, with a primary focus on the pivotal M184V mutation in HIV reverse transcriptase (RT) and its counterpart in the HBV polymerase. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational studies in this critical area of antiviral resistance.

Mechanism of Action and Resistance

This compound is a synthetic cytosine analogue. Following intracellular phosphorylation to its active triphosphate form (3TC-TP), it acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and polymerase (in HBV). Incorporation of 3TC-TP into the nascent viral DNA chain results in chain termination, thereby halting viral replication.

Resistance to this compound is primarily conferred by a single amino acid substitution in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase active site. In HIV-1, this involves the substitution of methionine at codon 184 with either valine (M184V) or, less commonly, isoleucine (M184I).[1][2] In HBV, the analogous mutations are rtM204V and rtM204I.[3][4]

The M184V mutation confers high-level resistance to this compound by sterically hindering the binding of 3TC-TP to the enzyme's active site. While this mutation significantly reduces the enzyme's affinity for this compound, it also has a notable impact on the virus itself, often leading to decreased replication fitness.[5][6] This reduced fitness is a critical factor in the clinical management of this compound resistance and has been a subject of extensive early research.

Quantitative Analysis of this compound Resistance

Early in vitro studies were crucial in quantifying the extent of resistance conferred by the M184V mutation. These studies typically involved comparing the 50% inhibitory concentration (IC50) of this compound for wild-type (WT) virus versus virus harboring the M184V mutation.

Table 1: In Vitro Susceptibility of HIV-1 to this compound

| Virus Strain | IC50 (µM) Range | Fold Change in Resistance (vs. WT) | Reference |

| Wild-Type (WT) | 0.005 - 0.05 | - | [7] |

| M184V Mutant | 1.0 - 10.0 | >100 | [6][7] |

Table 2: In Vitro Susceptibility of HBV to this compound

| Virus Strain | IC50 (µM) Range | Fold Change in Resistance (vs. WT) | Reference |

| Wild-Type (WT) | 0.01 - 0.1 | - | [8] |

| rtM204V/I Mutants | >10.0 | >100 | [3][8] |

Impact on Viral Replication Kinetics

A significant finding of early research was that the M184V mutation, while conferring drug resistance, often came at a cost to the virus in terms of its replication capacity. This reduced "viral fitness" was observed in cell culture experiments.

Table 3: Replication Kinetics of HIV-1 Wild-Type vs. M184V Mutant

| Virus Strain | Relative Replication Capacity (% of WT) | Key Findings | Reference |

| Wild-Type (WT) | 100% | Robust replication in various cell lines. | [5] |

| M184V Mutant | 25% - 75% | Delayed replication kinetics and lower peak viral production. | [5][6] |

Experimental Protocols

The following sections detail the methodologies employed in early research to investigate this compound resistance.

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the serial passage of HIV-1 in the presence of increasing concentrations of this compound to select for resistant variants.

1. Materials:

-

Cell Line: MT-2 or other susceptible T-cell line (e.g., CEM, H9).

-

Virus Stock: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB, NL4-3).

-

This compound: Stock solution of known concentration.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

p24 Antigen ELISA Kit: For monitoring viral replication.

-

Reverse Transcriptase Activity Assay Kit: Alternative method for monitoring viral replication.

2. Procedure:

-

Initial Infection: Infect MT-2 cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Drug Addition: After 2-4 hours of infection, wash the cells to remove unadsorbed virus and resuspend in fresh culture medium containing this compound at a starting concentration equal to the IC50 for the wild-type virus.

-

Culture Maintenance: Culture the infected cells at 37°C in a humidified 5% CO2 incubator.

-

Monitoring Viral Replication: Every 3-4 days, collect a sample of the culture supernatant and measure the p24 antigen concentration or reverse transcriptase activity.

-

Passage of Virus: When viral replication is detected (i.e., a significant increase in p24 antigen or RT activity), harvest the cell-free supernatant containing the virus.

-

Dose Escalation: Use the harvested virus to infect fresh, uninfected MT-2 cells. In this new culture, double the concentration of this compound.

-

Repeat Passages: Repeat steps 3-6 for multiple passages. The emergence of resistant virus is indicated by its ability to replicate efficiently in the presence of progressively higher concentrations of this compound.

-

Genotypic Analysis: Once high-level resistance is achieved, extract viral RNA from the supernatant, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify mutations.

p24 Antigen ELISA Protocol

This enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the p24 capsid protein, a marker of HIV-1 replication.

1. Principle: A solid phase (microplate) is coated with a monoclonal antibody specific for HIV-1 p24. The sample containing the p24 antigen is added, followed by a second, enzyme-conjugated anti-p24 antibody. The amount of bound enzyme is proportional to the amount of p24 in the sample and is quantified by the addition of a chromogenic substrate.

2. Abbreviated Procedure:

-

Coat a 96-well microplate with capture anti-p24 antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add diluted culture supernatants and a standard curve of known p24 concentrations to the wells and incubate.

-

Wash the plate and add the biotinylated detector anti-p24 antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

Calculate the p24 concentration in the samples by interpolating from the standard curve.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in culture supernatants.

1. Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand using a synthetic template-primer. The amount of incorporated label is proportional to the RT activity. Early assays used radioactive labels, while later methods employed non-radioactive techniques.

2. Abbreviated Non-Radioactive Procedure (ELISA-based):

-

Lyse the viral particles in the culture supernatant to release the RT enzyme.

-

Add the lysate to a microplate well containing a reaction mixture with a poly(A) template, an oligo(dT) primer, and digoxigenin (DIG)-labeled dUTP and biotin-labeled dATP.

-

Incubate to allow the RT to synthesize a DIG- and biotin-labeled DNA strand.

-

Transfer the reaction product to a streptavidin-coated microplate to capture the biotin-labeled DNA.

-

Detect the captured DNA using an anti-DIG antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the resulting color change, which is proportional to the RT activity.

Visualizations

Signaling Pathway of this compound Action and Resistance

References

- 1. hiv.bio.ed.ac.uk [hiv.bio.ed.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Dynamics of Hepatitis B Virus Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Character of HBV (hepatitis B virus) polymerase gene rtM204V/I and rtL180M mutation in patients with this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The M184V mutation in HIV-1 reverse transcriptase reduces the restoration of wild-type replication by attenuated viruses [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The M184V mutation in HIV-1 reverse transcriptase (RT) conferring this compound resistance does not result in broad cross-resistance to nucleoside analogue RT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Hepatitis B Virus Polymerase Mutation rtV173L Is Selected during this compound Therapy and Enhances Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Synergistic Antiviral Activity of Lamivudine and Zidovudine Against HIV-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research establishing the synergistic relationship between Lamivudine (3TC) and Zidovudine (AZT) in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). The combination of these two nucleoside reverse transcriptase inhibitors (NRTIs) marked a pivotal advancement in antiretroviral therapy, demonstrating superior efficacy and a more sustained response compared to monotherapy with either agent alone. This document delves into the molecular mechanisms of action, presents quantitative data from seminal clinical trials, outlines detailed experimental protocols for assessing synergy, and provides visual representations of key pathways and workflows.

Introduction: The Dawn of Combination Therapy

The limited long-term success of early antiretroviral monotherapies necessitated the exploration of combination drug regimens.[1] The rationale for combining antiviral agents is to enhance efficacy, reduce the potential for the development of drug-resistant viral strains, and lower dose-related toxicities. The combination of this compound and Zidovudine was among the first to robustly demonstrate a synergistic effect against HIV-1, fundamentally shaping the future of HIV treatment.[1][2]

Molecular Mechanism of Action and Synergy

This compound and Zidovudine are both synthetic nucleoside analogues that target the HIV-1 reverse transcriptase (RT) enzyme, which is critical for the conversion of viral RNA into proviral DNA.[3][4][5]

Mechanism of Action:

-

Intracellular Phosphorylation: Both this compound and Zidovudine are administered as prodrugs and must be phosphorylated intracellularly to their active 5'-triphosphate metabolites, this compound triphosphate (3TC-TP) and zidovudine triphosphate (ZDV-TP), respectively.[3][4]

-

Competitive Inhibition: 3TC-TP and ZDV-TP compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain by the HIV-1 RT.

-

Chain Termination: Once incorporated, these analogues act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA elongation and preventing the completion of proviral DNA synthesis.[3][4]

The Basis of Synergy:

The synergistic interaction between this compound and Zidovudine is a multi-faceted phenomenon observed both in vitro and in vivo.[2][6][7][8] A key aspect of this synergy lies in the management of drug resistance.

-

Distinct Resistance Pathways: this compound primarily selects for the M184V mutation in the HIV-1 RT.[1] While this mutation confers high-level resistance to this compound, it paradoxically re-sensitizes the virus to Zidovudine and can delay the emergence of Zidovudine-associated resistance mutations (TAMs).[1][2][9]

-

Reduced Excision of Zidovudine: The M184V mutation impairs the ability of the reverse transcriptase to excise the incorporated Zidovudine monophosphate from the terminated DNA chain, a primary mechanism of Zidovudine resistance.[1] This effectively enhances the inhibitory activity of Zidovudine in the presence of this compound-resistant virus.

The following diagram illustrates the mechanism of action of this compound and Zidovudine.

Caption: Mechanism of action for this compound and Zidovudine.

Quantitative Data from Foundational Clinical Trials

Seminal clinical trials in the 1990s provided robust evidence for the superior efficacy of this compound and Zidovudine combination therapy over monotherapy in both treatment-naive and Zidovudine-experienced patients.

Table 1: Efficacy of this compound and Zidovudine Combination Therapy in Treatment-Naive Patients (24 Weeks)

| Study / Regimen | Mean Change in CD4+ Cell Count (cells/mm³) | Mean Change in HIV-1 RNA (log10 copies/mL) |

| North American HIV Working Party | ||

| This compound (300mg q12h) + Zidovudine | +80 to +90 | -1.5 to -1.7 |

| Zidovudine alone | +30 | -0.7 |

| This compound alone | +50 | -1.0 |

| This compound European HIV Working Group | ||

| This compound + Zidovudine | +80 | -1.33 (Roche method) |

| Zidovudine alone | +20 | -0.57 (Roche method) |

Data compiled from multiple sources.[6][10][11]

Table 2: Efficacy of this compound and Zidovudine Combination Therapy in Zidovudine-Experienced Patients (24 Weeks)

| Study / Regimen | Mean Change in CD4+ Cell Count (cells/mm³) | Mean Change in HIV-1 RNA (log10 copies/mL) |

| This compound European HIV Working Group | ||

| This compound (150mg q12h) + Zidovudine | +40 | -0.96 (Roche method) |

| This compound (300mg q12h) + Zidovudine | +30 | -0.77 (Roche method) |

| Zidovudine alone | -20 | +0.07 (Roche method) |

Data compiled from a multicenter European trial.[12]

These studies consistently demonstrated that the combination therapy resulted in significantly greater and more sustained increases in CD4+ cell counts and greater reductions in viral load compared to either drug administered alone.[2][6][12]

Experimental Protocols for In Vitro Synergy Assessment

The synergy between this compound and Zidovudine has been quantified in vitro using various assays. A common method is the cytopathic effect (CPE) reduction assay in a checkerboard format, followed by analysis using the Combination Index (CI) method.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of antiviral compounds to protect cells from the virus-induced cell death.

Materials:

-

Cell line susceptible to HIV-1 infection (e.g., MT-4 cells, CEM-SS cells)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

-

This compound and Zidovudine stock solutions

-

96-well microtiter plates

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Plating: Seed the 96-well plates with host cells at a predetermined density to form a near-confluent monolayer. Incubate overnight.

-

Drug Dilution (Checkerboard): Prepare serial dilutions of this compound and Zidovudine. In the 96-well plate, add varying concentrations of this compound along the rows and varying concentrations of Zidovudine along the columns. This creates a matrix of combination concentrations. Include wells for each drug alone and untreated virus and cell controls.

-

Virus Inoculation: Infect the cells with a standardized amount of HIV-1 sufficient to cause >80% CPE in the virus control wells.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 5-7 days).

-

Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures the metabolic activity of living cells.

-

Data Acquisition: Read the absorbance or luminescence on a plate reader. The signal is proportional to the number of viable cells.

Synergy Analysis: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach to quantify drug synergy using the Combination Index (CI).[13]

Calculation Steps:

-

Dose-Response Curves: From the single-drug data, generate dose-response curves for this compound and Zidovudine individually.

-

Median-Effect Analysis: Determine the IC50 (the concentration of the drug that inhibits viral replication by 50%) for each drug.

-

Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CalcuSyn or CompuSyn) based on the following equation:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect level (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of each drug alone that would produce the same effect.

Interpretation of CI Values:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

The following diagram outlines the experimental workflow for assessing antiviral synergy.

Caption: Experimental workflow for in vitro synergy assessment.

Conclusion

The foundational research on the synergy between this compound and Zidovudine was a landmark in HIV therapeutics. The combination demonstrated superior and more durable viral suppression and immunological benefit than monotherapy, driven by a unique interaction related to the M184V resistance mutation. The principles established through the study of this combination have informed the development of subsequent multidrug antiretroviral regimens and remain a cornerstone of our understanding of effective HIV management. The experimental and analytical methods used to characterize this synergy continue to be relevant in the evaluation of new combination therapies for a wide range of diseases.

References

- 1. Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zidovudine and this compound: results of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zidovudine and this compound for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Treatment with this compound, zidovudine, or both in HIV-positive patients with 200 to 500 CD4+ cells per cubic millimeter. North American HIV Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. journals.asm.org [journals.asm.org]

- 9. acpjournals.org [acpjournals.org]

- 10. Safety and efficacy of this compound-zidovudine combination therapy in antiretroviral-naive patients. A randomized controlled comparison with zidovudine monotherapy. This compound European HIV Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ebm.bmj.com [ebm.bmj.com]

- 12. Safety and efficacy of this compound-zidovudine combination therapy in zidovudine-experienced patients. A randomized controlled comparison with zidovudine monotherapy. This compound European HIV Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

Lamivudine's Metabolic Activation: A Technical Guide to its Phosphorylation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC), a cornerstone in the treatment of HIV and Hepatitis B infections, is a nucleoside reverse transcriptase inhibitor that requires intracellular activation to exert its antiviral effect. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, focusing on its sequential phosphorylation to the active triphosphate metabolite, this compound triphosphate (3TC-TP). We detail the key cellular enzymes involved in this bioactivation, present available quantitative data on the pharmacokinetics of this compound and its metabolites, and provide comprehensive experimental protocols for studying this pathway. This guide is intended to be a valuable resource for researchers and professionals involved in antiviral drug development and the study of nucleoside analog metabolism.

Introduction

This compound, a synthetic nucleoside analog of cytidine, is a potent inhibitor of viral reverse transcriptase.[1] As a prodrug, it must undergo intracellular phosphorylation to its 5'-triphosphate form to become pharmacologically active.[2][3] This active metabolite, 3TC-TP, acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA chain.[2] Understanding the intricacies of this compound's metabolic activation is crucial for optimizing its therapeutic efficacy and for the development of novel nucleoside analogs.

The Metabolic Pathway of this compound Phosphorylation

The intracellular conversion of this compound to its active triphosphate form is a three-step enzymatic process primarily occurring in the cytoplasm of the host cell. This pathway involves the sequential addition of phosphate groups, catalyzed by specific cellular kinases.

-

Step 1: Monophosphorylation of this compound The initial and often rate-limiting step is the phosphorylation of this compound to this compound monophosphate (3TC-MP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[3][4]

-

Step 2: Diphosphorylation of this compound Monophosphate 3TC-MP is subsequently phosphorylated to this compound diphosphate (3TC-DP) by cytidylate-uridylate monophosphate kinase (CMPK1) , also known as UMP/CMP kinase.[4][5]

-

Step 3: Triphosphorylation of this compound Diphosphate The final phosphorylation step, converting 3TC-DP to the active this compound triphosphate (3TC-TP), is catalyzed by nucleoside diphosphate kinase (NDPK) .[3][4]

The active 3TC-TP is then available to compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into viral DNA by reverse transcriptase.

Figure 1: Metabolic Activation Pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of this compound and its intracellular metabolites.

Table 1: Pharmacokinetic Parameters of Plasma this compound

| Parameter | Value | Reference |

| Bioavailability (Adults) | ~86% | [6] |

| Tmax (Time to Peak Concentration) | 0.5 - 2.0 hours | [6] |

| Plasma Half-life (t½) | 5 - 7 hours | [3] |

| Volume of Distribution (Vd) | 1.3 ± 0.4 L/kg | [3] |

| Renal Clearance | ~70% of total clearance | [4] |

Table 2: Intracellular Concentrations of this compound and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)

| Metabolite | Concentration Range (pmol/10⁶ cells) | Cell Type / Condition | Reference |

| 3TC-MP | 0.1 - 2.0 | HIV-infected patients | [7] |

| 3TC-DP | 0.5 - 10.0 | HIV-infected patients | [7] |

| 3TC-TP | 0.2 - 5.0 | HIV-infected patients | [7] |

| 3TC-TP | 9.7 ± 3.7 | Healthy volunteers (300 mg dose) | [8] |

Table 3: Enzyme Kinetic Parameters for this compound Phosphorylation

Note: Specific Km and Vmax values for the phosphorylation of this compound and its metabolites by human kinases are not consistently reported in the literature. The following are representative values for related substrates or from non-human systems where available, and serve to illustrate the relative efficiencies of the enzymatic steps.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Reference |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 0.5 - 2.0 | - | [9] |

| UMP/CMP Kinase (CMPK1) | dCMP | 100 - 400 | - | [5] |

| Nucleoside Diphosphate Kinase (NDPK) | Various NDPs | Broad specificity | - | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of this compound.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, a common cellular model for studying the intracellular metabolism of antiretroviral drugs.[1][12][13][14][15]

Materials:

-

Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).

-

Ficoll-Paque™ PLUS or equivalent density gradient medium.

-

Phosphate-buffered saline (PBS), sterile.

-

50 mL conical centrifuge tubes.

-

Serological pipettes.

-

Centrifuge with a swinging-bucket rotor.

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.

-

Carefully aspirate the upper plasma layer.

-

Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat the wash step.

-

After the final wash, resuspend the PBMC pellet in an appropriate buffer or cell culture medium for downstream applications.

-

Determine cell viability and count using a hemocytometer and trypan blue exclusion.

In Vitro Phosphorylation Assay

This protocol outlines a general procedure for assessing the phosphorylation of this compound in a cellular context.

Materials:

-

Isolated PBMCs or a relevant cell line (e.g., CEM, MT-4).

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements.

-

This compound solution of known concentration.

-

[³H]-labeled this compound (for radiometric detection).

-

Methanol, ice-cold.

-

Perchloric acid (HClO₄).

-

Potassium hydroxide (KOH).

-

High-performance liquid chromatography (HPLC) system with a radiodetector or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Culture the cells to the desired density in a multi-well plate or culture flask.

-

Incubate the cells with a known concentration of this compound (spiked with [³H]-lamivudine if using radiometric detection) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

-

Following incubation, rapidly wash the cells with ice-cold PBS to remove extracellular drug.

-

Extract the intracellular metabolites by adding ice-cold 70% methanol.

-

Alternatively, lyse the cells with a specific volume of cold 0.5 M perchloric acid.

-

If using perchloric acid, neutralize the extract with potassium hydroxide.

-

Centrifuge the extracts to pellet cellular debris.

-

Analyze the supernatant containing the intracellular this compound and its phosphorylated metabolites by HPLC or LC-MS/MS.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of intracellular 3TC-TP.[16][17][18]

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Sample Preparation (from cell extracts):

-

Cellular extracts obtained from the in vitro phosphorylation assay are used.

-

An internal standard (e.g., a stable isotope-labeled analog of 3TC-TP) is added to each sample.

-

Solid-phase extraction (SPE) or protein precipitation may be employed for sample cleanup and enrichment of the triphosphate metabolite.

-

The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.

LC-MS/MS Analysis:

-

Chromatographic Separation: Anion-exchange or reversed-phase chromatography is typically used to separate 3TC-TP from other cellular components and its mono- and diphosphate forms.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the parent ion (3TC-TP) to a specific product ion.

Figure 2: General Experimental Workflow for Studying this compound Phosphorylation.

Conclusion

The metabolic activation of this compound through a three-step phosphorylation cascade is a prerequisite for its antiviral activity. This guide has provided a detailed overview of this pathway, the enzymes involved, and the quantitative aspects of this compound's pharmacokinetics. The provided experimental protocols offer a foundation for researchers to investigate the intracellular metabolism of this compound and other nucleoside analogs. Further research to precisely determine the kinetic parameters of the human enzymes involved in this compound phosphorylation will enhance our understanding and aid in the development of more effective antiviral therapies.

References

- 1. reprocell.com [reprocell.com]

- 2. This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Model for intracellular this compound metabolism in peripheral blood mononuclear cells ex vivo and in human immunodeficiency virus type 1-infected adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on the plasma and intracellular pharmacokinetics of apricitabine, a novel nucleoside reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. kumc.edu [kumc.edu]

- 13. ucallmlabs.com [ucallmlabs.com]

- 14. sanguinebio.com [sanguinebio.com]

- 15. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Simultaneous Quantification of Intracellular this compound and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous quantification of intracellular this compound and abacavir triphosphate metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and this compound in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Lamivudine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), against various viral strains. This compound is a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] This document compiles essential information on its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its assessment.

Mechanism of Action

This compound is a synthetic nucleoside analog of cytidine. To exert its antiviral effect, it must be phosphorylated intracellularly to its active triphosphate form, this compound triphosphate (L-TP).[1][2] This process is carried out by host cell kinases. L-TP then competitively inhibits the viral reverse transcriptase (in the case of HIV-1) or the HBV polymerase, both of which are essential for viral DNA synthesis.[1] Incorporation of L-TP into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1] An important feature of this compound is its stereochemistry as an L-enantiomer, which makes it a poor substrate for human DNA polymerases, contributing to its favorable safety profile.[1] However, it can weakly inhibit mammalian DNA polymerase gamma, which is involved in mitochondrial DNA replication.[1]

Figure 1: Intracellular activation of this compound and its mechanism of action.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the drug's therapeutic window.

Activity Against HIV-1

This compound demonstrates potent activity against various strains of HIV-1 in different cell lines.

| Cell Line | HIV-1 Strain | IC₅₀ (µM) | Reference |

| Various | Various | 0.002 - 1.14 | [3] |

Resistance to this compound in HIV-1 is primarily associated with the M184V mutation in the reverse transcriptase gene. This mutation can significantly increase the IC₅₀ of this compound.

Activity Against HBV

This compound is also effective against HBV in vitro.

| Cell Line | HBV Strain | IC₅₀ (µM) | Reference |

| HepG2 2.2.15 | Wild-type | 0.1 | [3] |

| HepG2 | This compound-resistant (rtL180M/M204V) | >100 | [4] |

| HepG2 | Wild-type | 0.006 | [4] |

Similar to HIV-1, resistance to this compound in HBV can develop, most commonly through mutations in the YMDD motif of the viral polymerase.

Activity Against Other Viral Strains